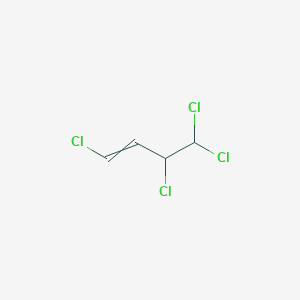

1,3,4,4-Tetrachlorobut-1-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

31955-62-1 |

|---|---|

Molecular Formula |

C4H4Cl4 |

Molecular Weight |

193.9 g/mol |

IUPAC Name |

1,3,4,4-tetrachlorobut-1-ene |

InChI |

InChI=1S/C4H4Cl4/c5-2-1-3(6)4(7)8/h1-4H |

InChI Key |

VOKPCIYQZYABPF-UHFFFAOYSA-N |

Canonical SMILES |

C(=CCl)C(C(Cl)Cl)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 1,3,4,4 Tetrachlorobut 1 Ene

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes. In the case of conjugated dienes, the reaction can proceed via two main pathways, yielding 1,2- and 1,4-addition products. The mechanism involves the initial attack of an electrophile to form a resonance-stabilized allylic carbocation. openochem.orglibretexts.org

While specific mechanistic studies on 1,3,4,4-tetrachlorobut-1-ene (B14683194) are not extensively documented, the general mechanism for electrophilic addition to a conjugated diene like 1,3-butadiene (B125203) provides a foundational model. The reaction is initiated by the attack of the π-electron system on an electrophile (E⁺), leading to the formation of a resonance-stabilized allylic carbocation. This intermediate has two resonance structures, with the positive charge located on carbon 2 and carbon 4.

However, the electronic properties of this compound are significantly different from that of unsubstituted butadienes. The four chlorine atoms exert a powerful electron-withdrawing inductive effect, which deactivates the double bond, making it less nucleophilic and thus less reactive towards electrophiles. This deactivation would likely necessitate more forcing reaction conditions or the use of superacids for a reaction to occur. beilstein-journals.org

The transition state leading to the carbocation intermediate would be higher in energy compared to that of a non-halogenated diene. The stability of the resulting allylic carbocation would also be compromised by the adjacent electron-withdrawing chloro-substituents.

The regioselectivity of electrophilic addition is governed by the stability of the carbocation intermediate formed (Markovnikov's Rule). chemguide.co.uk In the case of this compound, the initial addition of an electrophile, such as a proton from HBr, could theoretically occur at either C-1 or C-2.

Attack at C-1: This would place the positive charge on C-2, adjacent to a hydrogen and a chloro-substituted carbon (C-3).

Attack at C-2: This would place the positive charge on C-1, which is already bonded to a chlorine atom.

The stability of these potential intermediates is difficult to predict without computational or experimental data. The electron-withdrawing nature of the chlorine atoms destabilizes a nearby positive charge. The subsequent attack by the nucleophile (e.g., Br⁻) on the allylic carbocation intermediate can occur at either C-2 or C-4, leading to the 1,2-adduct or the 1,4-adduct, respectively. The ratio of these products is often dependent on reaction temperature, with the less stable kinetic product (typically the 1,2-adduct) forming faster at lower temperatures, and the more stable thermodynamic product (typically the 1,4-adduct) dominating at higher temperatures where an equilibrium can be established. libretexts.org

For the electrophilic addition of halogens, such as the bromination of 1,3-butadiene, a mixture of 1,2- and 1,4-adducts is also observed. libretexts.org A similar outcome would be expected for this compound, although the reaction rate would be significantly slower.

Reduction Reactions

Reduction reactions of this compound can target the alkene functional group, the carbon-chlorine bonds, or both simultaneously.

While specific data for this compound is limited, the radical reduction of polychloroalkanes using reagents like tributyltin hydride is a well-established process. This reaction proceeds via a radical chain mechanism.

Initiation: A radical initiator (e.g., AIBN) generates a tributyltin radical (Bu₃Sn•).

Propagation: The tributyltin radical abstracts a chlorine atom from the substrate to form a carbon-centered radical. This radical then abstracts a hydrogen atom from a molecule of tributyltin hydride, yielding the reduced product and regenerating the tributyltin radical, which continues the chain.

Termination: Two radical species combine to terminate the chain.

For a molecule like this compound, this process would likely lead to a mixture of products, with selective removal of chlorine atoms depending on which C-Cl bond is most reactive towards the tin radical.

Catalytic hydrogenation of chlorinated alkenes often involves both the saturation of the double bond and reductive dehalogenation (hydrogenolysis of C-Cl bonds). youtube.comyoutube.com Studies on compounds structurally related to this compound have shown that the choice of catalyst is crucial for selectivity. chemicalpapers.comchemicalpapers.com

Research on the hydrogenation of various dichlorobutenes and trichlorobutenes found that rhodium black supported on alumina (B75360) was a highly effective and selective catalyst. chemicalpapers.com The process resulted in both hydrogenation of the double bond and reductive removal of chlorine atoms. Similarly, the hydrogenation of 2,3-dichloro-1,3-butadiene (B161454) over this catalyst resulted not in the expected dichlorobutane, but in products of isomerization and hydrogenolysis, such as 2-chlorobutane (B165301) and 1,2-dichlorobutane. chemicalpapers.com This indicates that under catalytic hydrogenation conditions, this compound would likely yield a complex mixture of less-chlorinated butenes and butanes.

| Starting Material | Catalyst | Major Products | Reaction Type Observed |

|---|---|---|---|

| 2,3-Dichloro-1,3-butadiene | Rhodium black on Alumina | 2-Chlorobutane, 1,2-Dichlorobutane | Hydrogenation, Reductive Dehalogenation, Isomerization |

| 2-Chloro-1,3-butadiene | Rhodium black on Alumina | 2-Chlorobutane | Hydrogenation |

| 2,3,4-Trichloro-1-butene (B1195082) | Rhodium black on Alumina | Mixture of chlorinated butanes | Hydrogenation, Reductive Dehalogenation |

Reductive dehalogenation specifically targets the removal of halogen atoms. Various methods can achieve this, often proceeding through mechanisms involving single-electron transfer (SET). organic-chemistry.org For polychlorinated compounds, reagents such as alkali metals, sodium borohydride (B1222165) in the presence of a catalyst, or electrochemical methods can be employed. acs.orgacs.org

A common mechanistic pathway involves the transfer of an electron from the reducing agent to the chlorinated molecule to form a radical anion. This intermediate is often unstable and can fragment by expelling a chloride ion to generate a carbon-centered radical. This radical can then be further reduced to an anion (which is then protonated) or can abstract a hydrogen atom from the solvent or another hydrogen donor to give the dehalogenated product. For organohalides, this process can occur stepwise, removing one chlorine atom at a time. The regioselectivity of the dehalogenation often depends on the electronic and steric environment of the C-Cl bonds. In some biological systems, specific bacteria can perform reductive dehalogenation on polychlorinated pollutants by using them as terminal electron acceptors in a process called dehalorespiration. nih.govnih.gov

Elimination Reactions

Elimination reactions of this compound and related compounds are crucial for the synthesis of various unsaturated systems. Dehydrohalogenation is a prominent example of such transformations.

Dehydrochlorination of chlorinated butenes is a well-established method for the production of commercially important dienes. For instance, the dehydrochlorination of 2,3,4-trichloro-1-butene is a key step in the synthesis of 2,3-dichloro-1,3-butadiene, a monomer used in copolymerization with chloroprene (B89495). chempap.org Studies have shown that the rate of dehydrochlorination can be significantly influenced by the molecular structure of the starting material. For example, at 40°C, 2,3,4-trichloro-1-butene undergoes dehydrochlorination 436 times faster than 2,3,3-trichloro-1-butene (B1206448) when treated with a methanolic solution of sodium hydroxide (B78521). chempap.org This difference in reactivity is attributed to the position of the chlorine atoms within the molecule. chempap.org The activation energy for the dehydrochlorination of 2,3,4-trichloro-1-butene is 17 ± 0.5 kcal mol⁻¹, whereas for 2,3,3-trichloro-1-butene it is 20 ± 1.2 kcal mol⁻¹. chempap.org These reactions typically follow a second-order (E2) mechanism. chempap.org

Similarly, dehydrobromination is a common reaction for analogous bromo-compounds. The treatment of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) with alcoholic potassium hydroxide results in dehydrobromination to yield a mixture of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers. beilstein-journals.org

The elimination of hydrogen halides from polychlorinated butenes is a direct route to the formation of various butadiene derivatives. A notable industrial application is the dehydrochlorination of 3,4-dichloro-1-butene (B1205564) to produce chloroprene (2-chloro-1,3-butadiene). epo.org While sodium hydroxide is commonly used for this process, research has explored the use of less expensive bases like lime (calcium hydroxide). epo.org However, the lower reactivity of lime presents a challenge. epo.org To enhance the efficiency of lime-based dehydrochlorination, the use of primary amines as catalysts has been investigated. epo.org

The elimination of two molecules of hydrogen chloride from 1,2,3,3-tetrachlorobutane, which can be formed from related reactions, also yields 2,3-dichloro-1,3-butadiene. chempap.org Furthermore, the reaction of certain hydrofluoroolefins with an Al(I) complex can lead to the elimination of two fluorine atoms, resulting in the formation of 1,1,4,4-tetrafluorobuta-1,3-diene. beilstein-journals.org

The reaction of 1,3-butadiene with ethylene (B1197577) at elevated temperatures (200°C) is a classic example of a Diels-Alder reaction, a type of pericyclic reaction, which leads to the formation of cyclohexene (B86901). doubtnut.com

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu They are classified into several types, including cycloadditions, electrocyclic reactions, sigmatropic rearrangements, and ene reactions. msu.eduscribd.com The stereochemical outcome of these reactions is often dictated by the number of electrons involved. libretexts.org

A specific type of pericyclic reaction, the cheletropic ene-reaction, has been explored in the context of chlorinated dienes. rsc.org An attempt to react 1,2,3,4-tetrachloro-5-methylenecyclohexa-1,3-diene with carbon monoxide under pressure to induce a cheletropic addition was unsuccessful. rsc.org However, this reactive diene was found to readily react with an electron-deficient ketone and molecular oxygen. rsc.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a well-known pericyclic reaction. organicchemistrydata.org For example, 1,3-butadiene reacts with ethylene to form cyclohexene. doubtnut.com

Ene Reactions: Concerted Pathways and Frontier Molecular Orbital Interactions

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org This process typically occurs in a concerted fashion, where bond formation and bond cleavage occur simultaneously through a cyclic transition state. wikipedia.orglibretexts.org The reaction can be analyzed using Frontier Molecular Orbital (FMO) theory, which focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgnumberanalytics.com

In the context of this compound, the presence of the double bond and allylic hydrogens suggests the potential for it to act as an ene component. The electronic nature of the molecule, influenced by the four chlorine atoms, will significantly impact the energy of its frontier orbitals and, consequently, its reactivity in ene reactions. The electron-withdrawing nature of the chlorine atoms would lower the energy of both the HOMO and LUMO.

The interaction between the frontier orbitals is crucial for the reaction to proceed. A smaller energy gap between the HOMO of the ene and the LUMO of the enophile leads to a more favorable interaction and a lower activation energy for the reaction. numberanalytics.com Lewis acid catalysis can facilitate ene reactions by coordinating to the enophile, thereby lowering the energy of its LUMO and accelerating the reaction. organic-chemistry.org

Ozonolysis Mechanisms (e.g., of Tetrachlorobut-2-ene Isomers)

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a mechanism proposed by Criegee, which involves the initial 1,3-dipolar cycloaddition of ozone to the alkene to form an unstable primary ozonide (molozonide). msu.eduorganic-chemistry.org This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.orgchemistrysteps.com Subsequent workup of the ozonide determines the final products. Reductive workup typically yields aldehydes or ketones, while oxidative workup affords carboxylic acids or ketones. masterorganicchemistry.comorganic-chemistry.org

For a tetrachlorobutene isomer, the ozonolysis reaction would break the carbon-carbon double bond, leading to the formation of chlorinated carbonyl compounds. The exact nature of the products would depend on the position of the double bond and the substitution pattern of the starting alkene.

The Criegee Mechanism unfolds as follows:

Formation of the Molozonide: Ozone adds across the double bond in a concerted cycloaddition to form the primary ozonide. libretexts.orgmsu.edu

Decomposition and Recombination: The unstable molozonide cleaves to form a carbonyl compound and a carbonyl oxide (Criegee intermediate). These two fragments then recombine in a different orientation to form the more stable secondary ozonide. organic-chemistry.org

Workup: The final step involves the cleavage of the ozonide to yield the desired carbonyl products. This is typically achieved using a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc, or an oxidizing agent like hydrogen peroxide. masterorganicchemistry.comchemistrysteps.com

While direct experimental data on the ozonolysis of this compound is not present in the search results, the established mechanism of ozonolysis allows for the prediction of its reaction products.

Nucleophilic Substitution Reactions (Potential for Halogen Displacement)

The chlorine atoms in this compound are susceptible to displacement by nucleophiles. Nucleophilic substitution reactions can proceed through different mechanisms, primarily SN1 and SN2 pathways. ugto.mx

SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. youtube.com It is favored for substrates that can form stable carbocations and is influenced by the use of polar protic solvents. ugto.mx The allylic nature of the chlorine atoms in this compound could potentially stabilize a carbocation intermediate through resonance.

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. ugto.mx This mechanism is sensitive to steric hindrance.

The reactivity of the different chlorine atoms in this compound towards nucleophilic substitution will vary. The allylic chlorine at position 3 is likely to be more reactive than the vinylic chlorines at position 1 due to the potential for allylic rearrangement and stabilization of the transition state or intermediate. The geminal dichlorides at position 4 also present potential sites for substitution.

Displacement reactions involving halogens are common, where a more reactive halogen can displace a less reactive one from a compound. savemyexams.comdocbrown.infoyoutube.comsavemyexams.com The principles governing these displacement reactions can also be applied to the substitution of halogens by other nucleophiles.

Polymerization and Copolymerization Pathways (Potential Monomer Utility)

The presence of a double bond in this compound suggests its potential use as a monomer in polymerization reactions. The reactivity of the double bond and the influence of the chlorine substituents will determine its polymerization behavior.

Coordination polymerization is a method that can be used for the polymerization of substituted butadienes. For instance, studies have shown the copolymerization of 1,3-butadiene with various phenyl-substituted 1,3-butadiene derivatives using catalyst systems like CpTiCl3/MAO. semanticscholar.orgrsc.org These systems can control the microstructure of the resulting polymer, such as the 1,4-selectivity. semanticscholar.orgrsc.org

The electronic effects of the chlorine atoms in this compound would significantly influence its reactivity as a monomer. The electron-withdrawing nature of the chlorines would affect the electron density of the double bond, which in turn would impact its interaction with the polymerization catalyst and its rate of propagation.

While specific studies on the polymerization of this compound are not detailed in the provided search results, the general principles of polymerization of substituted butadienes suggest that it could potentially undergo polymerization or copolymerization to produce functionalized polymers with unique properties conferred by the chlorine atoms.

Advanced Analytical Characterization Techniques for 1,3,4,4 Tetrachlorobut 1 Ene and Its Reaction Products

Spectroscopic Methods

Spectroscopy provides detailed information about the molecular structure and functional groups present in 1,3,4,4-tetrachlorobut-1-ene (B14683194).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. docbrown.info Different types of bonds and functional groups absorb at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. mrcolechemistry.co.uk The IR spectrum of this compound is expected to show characteristic absorption bands for the carbon-carbon double bond (C=C), carbon-hydrogen (C-H) bonds, and carbon-chlorine (C-Cl) bonds.

Expected IR Absorption Bands for this compound

| Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=C | Stretch | ~1600-1650 |

| =C-H | Stretch | ~3000-3100 |

| C-H | Stretch (Alkyl) | ~2850-3000 |

| C-Cl | Stretch | ~600-800 |

Note: These are typical ranges. The fingerprint region (below 1500 cm⁻¹) contains complex vibrations unique to the molecule. docbrown.infonist.gov

Mass Spectrometry (MS and GC/MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. nist.gov This provides the molecular weight of the compound and, through fragmentation patterns, information about its structure. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. botanyjournals.comresearchgate.net

For this compound (C₄H₄Cl₄), the mass spectrum would exhibit a distinctive molecular ion peak cluster due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The presence of four chlorine atoms will result in a characteristic pattern of peaks (M, M+2, M+4, M+6, M+8) with predictable relative intensities, confirming the number of chlorine atoms in the molecule.

Isotopic Pattern for the Molecular Ion [C₄H₄Cl₄]⁺

| Ion | Relative Mass (m/z) | Expected Relative Intensity (%) |

|---|---|---|

| [C₄H₄³⁵Cl₄]⁺ | 192 | 100 |

| [C₄H₄³⁵Cl₃³⁷Cl₁]⁺ | 194 | 132 |

| [C₄H₄³⁵Cl₂³⁷Cl₂]⁺ | 196 | 65 |

| [C₄H₄³⁵Cl₁³⁷Cl₃]⁺ | 198 | 14 |

| [C₄H₄³⁷Cl₄]⁺ | 200 | 1.5 |

Note: Based on the molecular formula C₄H₄Cl₄ and isotopic abundances. The monoisotopic mass is 191.9067 g/mol. nih.gov

Raman Spectroscopy (Potential Application)

Raman spectroscopy is a light-scattering technique that provides information about vibrational modes in a molecule, similar to IR spectroscopy. It is particularly sensitive to non-polar bonds, such as C=C and C-C backbones, which may show weak absorptions in IR spectra. The C=C stretching vibration in this compound would be expected to produce a strong Raman signal. Furthermore, C-Cl bonds also give rise to characteristic Raman signals. dtic.mil This makes Raman spectroscopy a potentially valuable complementary technique to IR for the structural characterization of this compound and its isomers.

Chromatographic Techniques

Chromatography is used to separate, identify, and quantify the components of a mixture.

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. gcms.cz It is ideally suited for assessing the purity of this compound and for analyzing mixtures resulting from its synthesis or reactions, such as separating it from isomers like 2,3,4-trichlorobut-1-ene.

In GC, a sample is vaporized and injected into a column. Separation occurs as the components are carried by an inert gas (the mobile phase) and interact differently with the stationary phase lining the column. nist.gov The time it takes for a compound to travel through the column is its retention time, which is a characteristic property under specific conditions. For chlorinated hydrocarbons like this compound, columns with non-polar (e.g., methyl silicone) or medium-polarity stationary phases are typically effective. gcms.cznist.gov By coupling GC with a detector like a mass spectrometer (GC-MS), each separated component can be definitively identified by its mass spectrum. researchgate.net

Coupled Techniques (e.g., GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound and its various reaction products. This powerful coupled technique combines the superior separation capabilities of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation of components within the mixture is achieved based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support) and a mobile phase (an inert carrier gas, such as helium). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation. For chlorinated butenes and related compounds, a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often employed. thermofisher.com

Following separation in the GC, the eluted molecules enter the mass spectrometer's ion source. Here, they are bombarded with electrons (Electron Ionization - EI) or undergo a gentler ionization process (Chemical Ionization - CI). EI is a hard ionization technique that leads to extensive fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. This fragmentation pattern is crucial for structural identification and can be compared against spectral libraries for confirmation. For complex mixtures of chlorinated isomers, which can be difficult to separate chromatographically, high-resolution mass spectrometry (HRMS) offers enhanced selectivity and mass accuracy, aiding in the differentiation of compounds with the same nominal mass. thermofisher.com

Negative Chemical Ionization (NCI) is a softer ionization technique that is particularly sensitive for halogenated compounds. thermofisher.com It often results in less fragmentation and a more abundant molecular ion or a characteristic [M-Cl]⁻ ion, which simplifies quantification and enhances sensitivity for trace-level analysis. The analysis of complex chlorinated mixtures, such as those resulting from industrial processes or environmental degradation, often poses significant challenges due to the presence of numerous isomers and the potential for co-elution. thermofisher.comnih.gov

Quantitative analysis is typically performed by creating a calibration curve using standards of known concentration and an internal standard. longdom.org The area of a specific ion peak corresponding to the target analyte is measured and compared to the calibration curve to determine its concentration in the sample. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for target analytes by only monitoring for specific m/z values characteristic of the compound of interest.

Table 1: Illustrative GC-MS Parameters for Chlorinated Hydrocarbon Analysis

| Parameter | Setting | Purpose |

| Gas Chromatograph | ||

| Column | TG-5-SilMS (or equivalent), 30-60 m, 0.25 mm ID, 0.25 µm film thickness thermofisher.com | Provides separation of volatile and semi-volatile organic compounds. |

| Injector Type | Split/Splitless or PTV thermofisher.com | Introduces the sample into the column. |

| Injector Temperature | 250-280 °C nih.gov | Ensures rapid vaporization of the sample. |

| Carrier Gas | Helium, 1.0-1.5 mL/min nih.gov | Transports the sample through the column. |

| Oven Program | Initial temp 40-50°C, hold 2-4 min, ramp 7-15°C/min to 300-320°C, hold 5-10 min nih.gov | Controls the separation by managing the volatility of compounds. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) thermofisher.comnih.gov | Converts neutral molecules into charged ions. NCI is highly sensitive for halogenated compounds. |

| Ion Source Temp. | 230-250 °C epa.gov | Maintains the ion source at a constant, high temperature. |

| Mass Analyzer | Quadrupole, Triple Quadrupole (MS/MS), or High-Resolution (e.g., Orbitrap) thermofisher.comthermofisher.com | Separates ions based on their mass-to-charge ratio. |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan acquires all ions within a mass range; SIM focuses on specific ions for higher sensitivity. |

The reaction of this compound can lead to a variety of products through mechanisms such as substitution, elimination, or addition. GC-MS is an invaluable tool for monitoring these reactions, identifying the structure of the resulting products, and quantifying their relative abundance in the crude reaction mixture, thereby simplifying the workflow and reducing the need for extensive isolation and purification for preliminary characterization. researchgate.net

X-ray Diffraction (XRD) for Structural Elucidation (Potential Application)

While techniques like GC-MS and NMR are indispensable for identifying connectivity and quantifying compounds in mixtures, X-ray Diffraction (XRD) offers the unique capability to determine the precise three-dimensional arrangement of atoms in a crystalline solid. scribd.com For a compound like this compound or its solid derivatives, single-crystal XRD could provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and stereochemistry.

The application of XRD is contingent on the ability to grow a suitable single crystal of the target compound, which can sometimes be a challenging step. The technique works by passing a focused beam of X-rays through the crystal. The electrons of the atoms within the crystal lattice diffract this X-ray beam in a specific, predictable pattern. pdx.edu This diffraction pattern is recorded by a detector and is a direct consequence of the crystal's internal structure. scribd.com

By analyzing the positions and intensities of the diffracted spots, crystallographers can calculate the electron density map of the molecule and build a detailed three-dimensional model of the atomic arrangement. This would definitively establish the E/Z configuration of the double bond in this compound and the relative stereochemistry of the chiral center at the C3 position.

Furthermore, XRD analysis reveals how molecules pack together in the solid state, providing insight into intermolecular interactions such as van der Waals forces or halogen bonding. manchester.ac.uk Halogen bonding, a directional interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base, can play a significant role in the crystal engineering of halogenated compounds. manchester.ac.ukmdpi.com The structural determination of a tetrachlorometallole complex derived from a tetrachlorobutadiene unit demonstrates the feasibility of applying crystallographic methods to related structures. researchgate.net

Should this compound itself prove difficult to crystallize, its reaction products or derivatives might be more amenable. For instance, reactions that yield solid products could be analyzed by XRD to confirm their structures, which in turn would provide definitive information about the reaction mechanism and stereochemical outcome.

Table 2: Example of Crystallographic Data Obtainable from a Single-Crystal XRD Experiment (Hypothetical Data for a Halogenated Organic Compound)

| Parameter | Example Value | Description |

| Chemical Formula | C₄H₄Cl₄ | The elemental composition of the molecule. |

| Formula Weight | 191.88 | The molar mass of the compound. |

| Crystal System | Monoclinic | The basic geometric shape of the unit cell. researchgate.net |

| Space Group | P2₁/c | The symmetry elements present in the crystal lattice. researchgate.net |

| a (Å) | 9.52 | Length of the 'a' axis of the unit cell. researchgate.net |

| b (Å) | 6.78 | Length of the 'b' axis of the unit cell. researchgate.net |

| c (Å) | 12.21 | Length of the 'c' axis of the unit cell. |

| β (°) | 92.5 | The angle between the 'a' and 'c' axes. researchgate.net |

| Volume (ų) | 787.4 | The volume of a single unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Theoretical and Computational Studies of 1,3,4,4 Tetrachlorobut 1 Ene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 1,3,4,4-tetrachlorobut-1-ene (B14683194) at the atomic and electronic levels. These calculations solve the Schrödinger equation, or its approximations, for the molecule, yielding valuable information about its structure, energy, and properties. Different levels of theory offer a trade-off between accuracy and computational cost.

Density Functional Theory (DFT) for Molecular Properties and Reactivity

Density Functional Theory (DFT) has become one of the most popular tools in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density. nsf.gov

For this compound, DFT calculations are well-suited for predicting a wide range of molecular properties. nsf.gov These include geometric parameters (bond lengths and angles), vibrational frequencies (for interpreting IR and Raman spectra), and electronic properties like dipole moments and polarizabilities. nsf.govmultidisciplinaryjournals.com

DFT is also extensively used to study chemical reactivity. researchgate.net Key reactivity descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and reactivity; a smaller gap suggests the molecule is more easily excited and more reactive. nih.gov Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net

| MEP Map | A 3D plot of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net |

Semi-empirical Methods for Large Systems

Semi-empirical methods simplify the complex equations of ab initio approaches by using parameters derived from experimental data. wikipedia.org This makes them significantly faster and allows for the study of much larger molecular systems or for high-throughput computational screening. ethz.ch

Methods like AM1, PM3, and the more recent PM6 and PM7 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wikipedia.org While less accurate than ab initio or DFT methods, they can provide valuable qualitative insights and are useful for initial explorations of large conformational spaces or for modeling this compound within a larger chemical system, such as a polymer or a solution. ethz.ch Their speed is a key advantage for applications in molecular dynamics simulations where thousands of energy calculations are required. ethz.ch

Computational Modeling of Reaction Mechanisms and Transition States

Understanding how a chemical reaction proceeds requires identifying the pathway from reactants to products, including any intermediate structures and, crucially, the transition state. The transition state is the high-energy, fleeting arrangement of atoms at the peak of the reaction energy barrier, and its structure determines the reaction rate. mit.edu

Computational modeling is an indispensable tool for elucidating reaction mechanisms and characterizing transition states, which are often impossible to observe directly in experiments. mit.edu For reactions involving this compound, such as dehydrochlorination or addition reactions, computational methods can map out the potential energy surface. By locating the minimum energy structures (reactants, products, intermediates) and the first-order saddle points (transition states), a complete reaction profile can be constructed. nih.gov

Methods like DFT are commonly used to calculate the geometries and energies of transition states. mit.edu The results of these calculations can determine the activation energy of a reaction, providing a quantitative measure of how fast the reaction will proceed. This knowledge is vital for understanding the reactivity of this compound and for designing catalysts or reaction conditions to favor desired products. nih.govmit.edu

Structure-Reactivity Relationship Studies (Computational Approaches)

Computational methods are highly effective in establishing relationships between the structure of a molecule and its chemical reactivity. For a series of related compounds, these studies can reveal trends that explain their chemical behavior. In the context of this compound, this involves understanding how the number and position of chlorine atoms influence its properties.

Studies on related polychlorinated ethylenes have shown that a higher degree of chlorination favors reduction reactions. nih.gov Computational approaches can quantify this trend by calculating properties such as electron affinity and bond dissociation energies. For this compound, one could computationally compare its reactivity to butene and other chlorobutenes to understand the electronic and steric effects of the chlorine substituents.

Key computational tools for structure-reactivity studies include:

Frontier Molecular Orbital (FMO) Theory : Analyzing the HOMO and LUMO energies and distributions across a series of molecules can explain trends in reactivity towards electrophiles and nucleophiles. nih.gov

Natural Bond Orbital (NBO) Analysis : This analysis provides insights into charge distribution, hybridization, and delocalization of electron density through hyperconjugative interactions, which helps in understanding molecular stability. multidisciplinaryjournals.com

Quantitative Structure-Activity Relationship (QSAR) : While more common in drug design, QSAR principles can be applied by correlating computed molecular descriptors (like dipole moment, polarizability, or orbital energies) with experimentally observed reaction rates or equilibrium constants.

Conformational Analysis and Isomerism

This compound possesses several features that give rise to different forms of isomerism, which can be explored computationally.

Conformational Analysis: Rotation around the single bonds (C2-C3 and C3-C4) in the molecule leads to different spatial arrangements called conformations or conformers. chemistrysteps.com These conformers are not all equal in energy due to steric hindrance between the bulky chlorine atoms and other groups. Computational methods can perform a systematic search of the potential energy surface to identify the most stable conformers (energy minima) and the energy barriers to rotation between them. This analysis is crucial for understanding the molecule's average structure and properties at a given temperature.

Isomerism: this compound can exist as different isomers:

Structural Isomers: Atoms are connected in a different order. While the name "this compound" specifies one constitutional isomer, other isomers with the formula C4H4Cl4 exist (e.g., 1,2,3,4-tetrachlorobut-2-ene). Computational methods can calculate the relative energies of these isomers to determine their thermodynamic stability.

Geometric (Cis-Trans/E-Z) Isomerism: The presence of the carbon-carbon double bond (C1=C2) restricts rotation, leading to the possibility of E/Z isomerism, depending on the arrangement of substituents on either side of the double bond. brainly.com In this case, the C1 carbon is bonded to a hydrogen and a chlorine, and the C2 carbon is bonded to a hydrogen and the -CHCl-CCl2H group. This allows for two geometric isomers (E and Z). Computational chemistry can predict which isomer is more stable.

Optical Isomerism (Enantiomers): The presence of a chiral center (a carbon atom bonded to four different groups) leads to non-superimposable mirror images called enantiomers. brainly.com The C3 carbon in this compound is bonded to a hydrogen, a chlorine, the -CH=CHCl group, and the -CCl3 group, making it a chiral center. Therefore, the molecule can exist as a pair of enantiomers (R and S). Computational methods can model both enantiomers, which will have identical energies and properties, except for their interaction with polarized light (optical rotation), which can also be calculated. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 1,2,3,4-tetrachlorobut-2-ene |

| This compound |

| 1,3-dichlorobut-1-ene |

| 2-chlorobutane (B165301) |

| 3-chloro-1-butene |

| 4-chlorobut-1-ene |

| AM1 |

| Butene |

| Møller-Plesset perturbation theory |

| PM3 |

| PM6 |

| PM7 |

| Polychlorinated ethylenes |

| Tetrachloroformaldazine |

Research into Derivatives and Analogues of 1,3,4,4 Tetrachlorobut 1 Ene

Synthesis of Polyhalogenated Butene and Butadiene Derivatives

The carbon skeleton of 1,3,4,4-tetrachlorobut-1-ene (B14683194) serves as a foundation for creating other polyhalogenated molecules, primarily through elimination and addition reactions.

Dehydrochlorination to form Polychlorinated Butadienes: A common reaction for haloalkanes and haloalkenes is dehydrochlorination, the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form a double bond. This reaction typically proceeds via an E2 (bimolecular elimination) mechanism in the presence of a base. For this compound, the removal of hydrogen chloride (HCl) can lead to the formation of a tetrachlorinated 1,3-butadiene (B125203). The specific isomer formed would depend on which hydrogen is abstracted. This method is analogous to the industrial preparation of chloroprene (B89495) (2-chloro-1,3-butadiene) from the dehydrochlorination of 3,4-dichloro-1-butene (B1205564). epo.org Studies on similar molecules, such as the dehydrochlorination of 2,3,4-trichloro-l-butene to yield 2,3-dichloro-1,3-butadiene (B161454), demonstrate the viability of this pathway. chempap.org

Further Chlorination: Polyhalogenated butenes can also be subjected to further chlorination to produce more highly chlorinated derivatives. Industrial processes known as chlorinolysis involve the reaction of hydrocarbons with chlorine gas at high temperatures to yield perchlorinated compounds. wikipedia.org By controlling reaction conditions like temperature and pressure, compounds such as hexachlorobutadiene (HCBD) can be produced, and even further chlorinated to octachlorobutene and decachlorobutane. wikipedia.org This suggests that this compound could be a potential intermediate or starting material in processes designed to synthesize these more heavily chlorinated species. HCBD is primarily generated as a by-product during the large-scale production of tetrachloroethene and carbon tetrachloride. wikipedia.orgepa.gov

Formation of Functionalized Organochlorine Compounds

Beyond other halogenated compounds, this compound can be used to synthesize molecules containing different functional groups through nucleophilic substitution reactions. In a nucleophilic substitution, an electron-rich species (the nucleophile) attacks a carbon atom and displaces a leaving group, which in this case is a chloride ion. masterorganicchemistry.com

The chlorine atom at the allylic position (C3) in this compound is particularly susceptible to nucleophilic attack due to the stability of the potential carbocation intermediate. The reaction can proceed via several mechanisms, including Sₙ1, Sₙ2, or the related Sₙ2' pathway (allylic rearrangement), which is common in allylic systems. organic-chemistry.org A variety of nucleophiles can be employed to introduce new functionalities.

| Nucleophile | Formula | Resulting Functional Group | Product Class |

|---|---|---|---|

| Hydroxide (B78521) | OH⁻ | -OH (Alcohol) | Chlorinated Butenol |

| Alkoxide | RO⁻ | -OR (Ether) | Chlorinated Alkoxybutene |

| Cyanide | CN⁻ | -C≡N (Nitrile) | Chlorinated Butenenitrile |

| Ammonia | NH₃ | -NH₂ (Amine) | Chlorinated Butenylamine |

Reactivity Studies of Derived Chemical Species

The derivatives synthesized from this compound exhibit their own characteristic reactivity. Of particular interest is the reactivity of the conjugated diene systems formed via dehydrochlorination.

Diels-Alder Reactions: A tetrachloro-1,3-butadiene derivative is a conjugated diene and can participate in Diels-Alder reactions. The Diels-Alder reaction is a powerful [4+2] cycloaddition that occurs between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene (B86901) ring. libretexts.orgucalgary.ca This reaction is highly valuable in organic synthesis because it forms two new carbon-carbon bonds in a single, stereospecific step. libretexts.orgnih.gov

The electronic nature of the substituents on both the diene and the dienophile influences the reaction rate. Typically, the reaction is fastest between an electron-rich diene and an electron-poor dienophile. ucalgary.ca Since chlorine atoms are electron-withdrawing, a tetrachlorobutadiene derivative is an electron-poor diene. Consequently, it would be expected to react most efficiently with electron-rich dienophiles in what is known as an "inverse-electron-demand" Diels-Alder reaction.

| Dienophile Type | Example Dienophile | Resulting Product Core Structure |

|---|---|---|

| Alkene | Ethene | Tetrachlorocyclohexene |

| Alkyne | Ethyne | Tetrachlorocyclohexa-1,4-diene |

| Electron-Rich Alkene | Enol Ether (e.g., Ethyl Vinyl Ether) | Alkoxy-tetrachlorocyclohexene |

| Ketone (Hetero-Diels-Alder) | Formaldehyde | Tetrachlorodihydropyran |

Investigation of Stereoisomers (Z/E Isomerism)

Stereoisomerism refers to compounds with the same molecular formula and connectivity but a different spatial arrangement of atoms. Due to the presence of a carbon-carbon double bond, this compound can exist as geometric isomers. This type of stereoisomerism occurs because rotation around the C=C double bond is restricted.

For an alkene to exhibit geometric isomerism, each carbon atom of the double bond must be bonded to two different groups. In this compound (ClCH=CH-CH(Cl)CCl₂H), this condition is met:

Carbon-1 is bonded to a hydrogen atom (-H) and a chlorine atom (-Cl).

Carbon-2 is bonded to a hydrogen atom (-H) and a 3,4,4-trichlorobutyl group (-CH(Cl)CCl₂H).

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration of the isomers as either Z (zusammen, German for "together") or E (entgegen, German for "opposite"). Priority is assigned based on the atomic number of the atoms directly attached to the double bond carbons.

| Double Bond Carbon | Attached Groups | Priority Assignment (High → Low) | Reason |

|---|---|---|---|

| C1 | -Cl, -H | -Cl > -H | Atomic number of Cl (17) > H (1). |

| C2 | -CH(Cl)CCl₂H, -H | -CH(Cl)CCl₂H > -H | Atomic number of C (6) > H (1). |

Based on these priorities, the two stereoisomers can be defined:

(Z)-1,3,4,4-Tetrachlorobut-1-ene: The two higher-priority groups (-Cl on C1 and -CH(Cl)CCl₂H on C2) are on the same side of the double bond.

(E)-1,3,4,4-Tetrachlorobut-1-ene: The two higher-priority groups are on opposite sides of the double bond.

Environmental Occurrence and Analytical Detection Research

Identification in Industrial Effluents and Sediments (e.g., as Organohalogen Contaminants)

Research indicates that 1,3,4,4-tetrachlorobut-1-ene (B14683194) can be a byproduct in the manufacturing of chloroprene (B89495). The industrial production of chloroprene often involves the chlorination of butadiene, which can lead to the formation of various chlorinated butenes, including tetrachlorobutene isomers. nih.gov Consequently, industrial effluents from facilities producing chloroprene or utilizing it for neoprene production are potential sources of this compound contamination in the environment.

While specific studies extensively documenting the concentrations of this compound in industrial effluents and sediments are not widely available in public literature, the presence of other chlorinated butenes and related compounds in such matrices has been reported. For instance, manufacturing facilities for chlorobutyl rubber have been identified as potential sources for the release of a mixture of chlorinated butenes and butadienes into groundwater. nih.govwitpress.com These compounds are noted for their toxicity and persistence in the environment. witpress.com The analysis of extracts from chloroprene-based products has also revealed the presence of various volatile organic compounds, further suggesting the potential for release of manufacturing byproducts. mst.dk

Given its chemical properties as a chlorinated hydrocarbon, if released into aquatic environments, this compound is likely to adsorb to particulate matter and accumulate in sediments due to its relatively low water solubility and high affinity for organic matter. This behavior is characteristic of many organohalogen contaminants. The monitoring of such compounds is crucial as they can persist in sediments for long periods, potentially acting as a long-term source of contamination to the overlying water column and aquatic organisms.

Table 1: Potential Industrial Sources and Environmental Fate of this compound

| Source/Process | Potential for Release | Environmental Compartment of Concern | Key Considerations |

| Chloroprene Synthesis | High | Industrial Wastewater, Air Emissions | Byproduct formation during butadiene chlorination. |

| Neoprene Production | Moderate | Industrial Wastewater, Solid Waste | Residual monomer and byproduct contamination. |

| Industrial Effluent Discharge | High | Surface Water, Sediments | Direct release into aquatic ecosystems. |

| Landfill Leachate | Possible | Groundwater, Soil | Leaching from disposed manufacturing waste. |

Methodologies for Trace Analysis in Environmental Matrices (e.g., GC/MS Techniques)

The detection of trace levels of this compound in complex environmental matrices such as industrial effluents and sediments necessitates highly sensitive and selective analytical methods. Gas chromatography coupled with mass spectrometry (GC/MS) is the most suitable and widely employed technique for the analysis of volatile and semi-volatile organohalogen compounds. mst.dkdtic.mil

A general approach for the analysis of this compound in environmental samples would involve several key steps:

Sample Preparation: For water samples, a pre-concentration step such as purge-and-trap or solid-phase extraction (SPE) is typically required to isolate and concentrate the analyte from the aqueous matrix. For sediment samples, solvent extraction, often using an accelerated solvent extractor, is employed to extract the compound from the solid matrix. This is followed by a clean-up step to remove interfering co-extractives.

Gas Chromatographic Separation: The extract is then injected into a gas chromatograph. A capillary column with a non-polar or medium-polarity stationary phase is used to separate this compound from other organic compounds in the mixture based on their boiling points and affinities for the stationary phase.

Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a "fingerprint" for identification. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, thereby increasing sensitivity and reducing matrix interference.

Table 2: Illustrative GC/MS Parameters for the Analysis of Chlorinated Butenes

| Parameter | Typical Setting | Purpose |

| Gas Chromatograph | ||

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | Separation of semi-volatile organic compounds. |

| Injection Mode | Splitless | To enhance sensitivity for trace-level analysis. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Temperature Program | Initial temp. 40°C, ramped to 300°C | To achieve optimal separation of compounds with different volatilities. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Impact (EI) at 70 eV | To produce characteristic and reproducible fragmentation patterns. |

| Mass Range | 50-300 amu (full scan) | To identify unknown compounds. |

| Monitored Ions (SIM) | Specific ions for this compound | For selective and sensitive quantification. |

Considerations for Environmental Monitoring and Analytical Chemistry Research

The effective environmental monitoring of this compound requires a strategic approach, particularly focusing on potential point sources such as chemical manufacturing plants. Key considerations include:

Targeted Monitoring: Monitoring programs should be designed to sample industrial effluents and receiving water bodies, including the underlying sediments, in the vicinity of chloroprene and neoprene production facilities.

Method Validation: Robust analytical methods, such as the GC/MS protocol outlined above, must be validated for the specific matrices being tested to ensure accuracy, precision, and low detection limits. This includes the use of appropriate internal and surrogate standards to correct for matrix effects and variations in extraction efficiency.

Fate and Transport Studies: Research is needed to better understand the environmental fate and transport of this compound. This includes studying its degradation pathways, potential for bioaccumulation, and partitioning behavior between water, soil, and air. Studies on the degradation of other chlorinated butenes have shown that they can be persistent but may undergo dechlorination under certain conditions. nih.govwitpress.com

Development of Reference Materials: The availability of certified reference materials for this compound in various environmental matrices would greatly enhance the quality and comparability of monitoring data across different laboratories.

Screening for Byproducts: Analytical methods should not only target this compound but also be capable of screening for other potential byproducts of chloroprene synthesis to gain a more comprehensive understanding of the potential environmental impact.

Potential Research Applications and Future Directions

Utilization as Building Blocks in Advanced Organic Synthesis

While specific, detailed applications of 1,3,4,4-tetrachlorobut-1-ene (B14683194) in advanced organic synthesis are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile building block. The presence of both a vinyl chloride moiety and a polychlorinated alkyl chain allows for a range of possible transformations.

Future research could focus on leveraging these reactive sites for the construction of complex molecular frameworks. For instance, the vinyl chloride group could participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to form new carbon-carbon bonds. The allylic chloride at the C-3 position is expected to be susceptible to nucleophilic substitution, providing a handle for the introduction of diverse functional groups.

The trichloromethyl group at the C-4 position offers another point of reactivity. Dehydrochlorination reactions could potentially lead to the formation of diene systems, which are valuable precursors in cycloaddition reactions for the synthesis of cyclic and heterocyclic compounds. The reactivity of related chlorinated butenes and butadienes in such transformations is well-established, suggesting that this compound could serve as a precursor to a variety of dienes and other reactive intermediates.

Roles in Catalysis and Material Science (e.g., as Reactants or Activators)

The potential roles of this compound in catalysis and material science remain a nascent field of investigation. However, based on the chemistry of similar halogenated compounds, several forward-looking applications can be envisioned.

In the realm of catalysis, the compound could be explored as a precursor to novel catalyst ligands. The chlorine atoms could be substituted by coordinating groups, leading to the formation of ligands for transition metal catalysis. The specific steric and electronic properties imparted by the chlorinated backbone could lead to catalysts with unique reactivity and selectivity.

In material science, this compound could be investigated as a monomer or cross-linking agent in the synthesis of novel polymers. The double bond allows for polymerization, while the multiple chlorine atoms would impart specific properties to the resulting material, such as flame retardancy, chemical resistance, and altered mechanical properties. The polymerization of other chlorinated butenes has been explored, providing a foundation for future studies with this specific isomer.

Exploration of Novel Reaction Pathways and Synthetic Strategies

The unique arrangement of functional groups in this compound opens the door to the exploration of novel reaction pathways and synthetic strategies. The interplay between the double bond and the various chlorine atoms could lead to complex and potentially unexpected chemical behavior under different reaction conditions.

Future research could systematically investigate the reactivity of this compound with a wide range of reagents. For example, studies on its behavior in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, could lead to the synthesis of novel chlorinated cyclic systems. nih.gov The potential for intramolecular reactions, given the proximity of reactive sites, is another area ripe for exploration.

Furthermore, the selective activation of specific C-Cl bonds through catalytic methods would be a significant advancement. This would allow for a more controlled and stepwise functionalization of the molecule, expanding its synthetic utility.

Development of Green Chemistry Approaches for Synthesis and Degradation

The development of environmentally benign methods for the synthesis and degradation of chlorinated compounds is a critical area of modern chemical research. researchgate.netrsc.org For this compound, future efforts could focus on greener synthetic routes that minimize the use of hazardous reagents and solvents. This could involve the use of catalytic methods that proceed with high atom economy and under milder conditions. acs.orgnih.gov

Of equal importance is the investigation of its environmental fate and the development of effective degradation pathways. Studies on the degradation of other chlorinated butenes have shown that reductive dechlorination using materials like granular iron can be an effective remediation strategy. tandfonline.comnih.govwitpress.comuwaterloo.ca Future research should explore similar and other advanced oxidation or reduction processes for the complete and safe degradation of this compound, aiming to form non-toxic end products. tandfonline.comnih.gov

Advanced Spectroscopic and Computational Methodologies for Characterization and Prediction

A thorough understanding of the structure, properties, and reactivity of this compound requires the application of advanced analytical and computational techniques. While basic data is available from sources like PubChem, a more in-depth characterization is needed. nih.gov

Future research should include comprehensive spectroscopic analysis using modern NMR techniques (e.g., 2D NMR), high-resolution mass spectrometry, and vibrational spectroscopy (IR and Raman) to fully elucidate its structural and electronic properties. guidechem.comnih.gov

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the molecule's geometry, electronic structure, and reaction mechanisms. researchgate.netjocpr.comrsc.org DFT studies could be employed to predict its reactivity in various chemical transformations, rationalize experimental observations, and guide the design of new synthetic routes and applications. Such computational models have been successfully applied to other chlorinated hydrocarbons to understand their properties and reactivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3,4,4-tetrachlorobut-1-ene, and how can purity be ensured?

- Methodology :

- Stepwise chlorination : Start with but-1-ene and perform controlled radical chlorination under UV light, using stoichiometric Cl₂ in a non-polar solvent (e.g., CCl₄) to minimize side reactions. Monitor reaction progress via gas chromatography (GC) .

- Purification : Use fractional distillation followed by column chromatography (silica gel, hexane/DCM eluent) to isolate the product. Verify purity via GC-MS and ¹H/¹³C NMR to confirm absence of isomers (e.g., 1,2,3,4-tetrachlorobutene) .

Q. How can the thermodynamic stability of this compound be experimentally determined?

- Methodology :

- Calorimetry : Measure enthalpy of formation (ΔfH°) using bomb calorimetry. Compare experimental values with computational predictions (e.g., DFT calculations) to assess stability .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature under controlled nitrogen flow to evaluate thermal stability .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identify C-Cl stretching vibrations (500–800 cm⁻¹) and C=C absorption (~1650 cm⁻¹) using KBr pellets. Reference spectral libraries for chlorinated alkenes .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Cl₂ or HCl) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges .

- Engineering Controls : Conduct reactions in fume hoods with local exhaust ventilation. Install emergency showers and eyewash stations .

Advanced Research Questions

Q. How can conflicting thermochemical data (e.g., ΔfH°) for chlorinated alkenes be resolved?

- Methodology :

- Cross-Validation : Compare experimental calorimetry data (e.g., from bomb calorimetry) with high-level computational methods (CCSD(T)/CBS) to identify systematic errors .

- Critical Literature Review : Analyze discrepancies in historical datasets (e.g., variations in solvent or calibration standards) .

Q. What reaction mechanisms dominate the oxidation of this compound in environmental systems?

- Methodology :

- Controlled Oxidation Studies : React the compound with ozone or hydroxyl radicals in a smog chamber. Monitor intermediates via FTIR or HPLC-MS to trace degradation pathways .

- Computational Modeling : Use density functional theory (DFT) to predict activation energies for Cl abstraction or epoxidation .

Q. How does the adsorption of this compound on indoor surfaces influence its environmental persistence?

- Methodology :

- Surface Reactivity Assays : Expose materials (e.g., drywall, PVC) to the compound in controlled humidity/temperature conditions. Quantify adsorption using microgravimetry or XPS .

- Nanoscale Imaging : Apply atomic force microscopy (AFM) to map surface interactions at molecular resolution .

Q. What strategies mitigate data variability in GC-MS quantification of chlorinated alkenes?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.